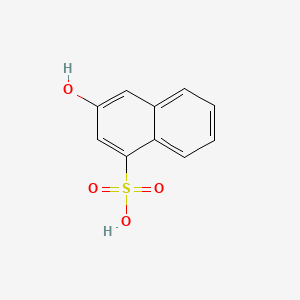

3-Hydroxynaphthalenesulphonic acid

Description

Historical Context and Evolution of Aromatic Sulfonic Acids in Chemical Science

The study of aromatic sulfonic acids is deeply rooted in the expansion of industrial organic chemistry in the 19th century. nih.gov The development of sulfonation, a process that introduces a sulfonic acid (-SO₃H) group onto an aromatic ring, was a pivotal advancement. britannica.comnumberanalytics.com This reaction, often carried out using concentrated sulfuric acid or oleum, proved to be one of the most important reactions in industrial organic chemistry. britannica.comwikipedia.org

Initially, the primary application for these compounds was in the burgeoning synthetic dye industry. britannica.comnumberanalytics.com The introduction of a sulfonic acid group into aromatic molecules, such as naphthalene (B1677914), rendered large, water-insoluble dye molecules soluble, a critical property for textile dyeing processes. britannica.comnih.gov This ability to impart water solubility transformed the production of dyes and pigments. numberanalytics.com Over time, the role of aromatic sulfonic acids expanded, and they became crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and phenols. britannica.comwikipedia.org

Significance of Hydroxynaphthalenesulfonic Acid Derivatives in Organic Chemistry Research

The introduction of a hydroxyl (-OH) group onto the naphthalenesulfonic acid framework gives rise to hydroxynaphthalenesulfonic acid derivatives, a subclass with enhanced functionality and reactivity. 3-Hydroxynaphthalenesulphonic acid (also known as 3-hydroxy-1-naphthalenesulfonic acid) is a key example of this class. lookchem.com The presence of both the acidic sulfonic acid group and the nucleophilic hydroxyl group on the same aromatic scaffold makes these compounds valuable and versatile intermediates in organic synthesis. lookchem.comontosight.ai

The positions of the functional groups on the naphthalene ring dictate the compound's reactivity. For instance, in this compound, the molecule can undergo nitrosation and coupling reactions with diazo compounds at the 1-position. chemicalbook.com These derivatives serve as precursors in the synthesis of more complex molecules, including specialized dyes and pharmaceutical building blocks. lookchem.comchem960.com The amination of this compound under pressure, for example, yields 2-aminonaphthalene-4-sulfonic acid, another important chemical intermediate. chemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | lookchem.comnih.gov |

| Molecular Weight | 224.23 g/mol | lookchem.comnih.gov |

| CAS Number | 6357-85-3 | lookchem.comnih.gov |

| Density | 1.561 g/cm³ | lookchem.com |

| IUPAC Name | 3-hydroxynaphthalene-1-sulfonic acid | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Contemporary Research Trajectories for Sulfonated Naphthalene Compounds

Modern research continues to find new and advanced applications for sulfonated naphthalene compounds, moving far beyond their traditional use in dyes. A significant area of investigation is their application as surfactants and dispersants. frontiersin.orgnih.gov Sulfonated naphthalene-formaldehyde condensates, for example, are used as superplasticizers in concrete to increase fluidity and workability. researchgate.net Their amphiphilic nature, combining a hydrophobic naphthalene core with a hydrophilic sulfonate group, makes them effective at reducing interfacial tension, a property exploited in enhanced oil recovery. ontosight.aifrontiersin.org

Furthermore, the unique fluorescent properties of certain naphthalenesulfonic acid derivatives are being harnessed in biochemical and biomedical research. nih.gov For example, 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives are known to exhibit strong fluorescence in nonpolar environments, making them useful as probes to study the hydrophobic binding pockets of proteins. nih.gov The development of more efficient synthesis methods, such as microwave-assisted reactions, is making these complex molecular probes more accessible for research. nih.gov Analytical chemistry also relies on naphthalenesulfonates, with ongoing research focused on developing sensitive methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis for their detection and quantification in environmental samples. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZJYAMZGWBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064248 | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6357-85-3 | |

| Record name | 2-Naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynaphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYNAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Hydroxynaphthalenesulphonic Acid and Its Analogs

Classical and Modern Electrophilic Sulfonation Approaches

Electrophilic aromatic substitution remains the most prevalent method for the synthesis of hydroxynaphthalenesulfonic acids. This approach involves the direct reaction of a hydroxylated naphthalene (B1677914), such as 2-naphthol, with a sulfonating agent.

Mechanism and Selectivity in Sulfonation of Hydroxylated Naphthalenes

The sulfonation of hydroxylated naphthalenes, like 2-naphthol, proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating, ortho-, para-directing group, which significantly influences the position of the incoming sulfonic acid group.

The reaction is subject to both kinetic and thermodynamic control, leading to different isomers under varying conditions. At lower temperatures, the reaction is kinetically controlled, favoring the formation of 2-hydroxynaphthalene-1-sulfonic acid. This is because the intermediate carbocation leading to the 1-isomer is more stabilized by resonance. stackexchange.comthecatalyst.orgstackexchange.comechemi.com However, this isomer is sterically hindered due to the proximity of the sulfonic acid group to the hydrogen at the 8-position. stackexchange.comechemi.com

At higher temperatures, the reaction becomes thermodynamically controlled. The reversibility of the sulfonation reaction allows for the isomerization of the kinetically favored product to the more stable isomer. stackexchange.comechemi.com In the case of 2-naphthol sulfonation, heating the reaction mixture leads to the formation of the thermodynamically more stable 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) and other isomers. The formation of 3-hydroxynaphthalenesulphonic acid is not the primary outcome of the direct sulfonation of 2-naphthol under typical conditions.

Role of Sulfonating Reagents (e.g., Fuming Sulfuric Acid, Sulfur Trioxide Complexes)

The choice of sulfonating agent plays a crucial role in the outcome of the reaction. Common reagents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide complexes.

Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a powerful sulfonating agent. The reactivity of oleum can be modulated by varying the concentration of free SO₃.

Sulfur Trioxide (SO₃): As the direct electrophile in sulfonation, SO₃ is highly reactive. It is often used in the form of complexes to moderate its reactivity and improve selectivity. For instance, complexes of SO₃ with dioxane or pyridine can be employed.

The concentration of the sulfonating agent and the reaction medium also affects the product distribution.

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing the synthesis of a specific hydroxynaphthalenesulfonic acid isomer involves careful control of several reaction parameters:

Temperature: As discussed, temperature is a critical factor in determining the kinetic versus thermodynamic product distribution.

Reaction Time: Longer reaction times at elevated temperatures can facilitate the isomerization to the thermodynamically stable product.

Purification: The separation of isomeric sulfonic acids can be challenging. Techniques such as fractional crystallization of their salts are often employed to isolate the desired product. The purification of sulfonic acids can also be achieved by precipitating them from the reaction mixture, followed by washing and drying. google.com

| Parameter | Effect on 2-Naphthol Sulfonation |

| Low Temperature | Favors the kinetically controlled product (2-hydroxynaphthalene-1-sulfonic acid) |

| High Temperature | Favors the thermodynamically controlled products (e.g., 2-hydroxynaphthalene-6-sulfonic acid) through isomerization |

| Excess Sulfonating Agent | Can lead to the formation of di- and polysulfonated products |

| Reaction Time | Longer times at high temperatures promote isomerization to more stable products |

Nucleophilic Substitution Reactions for Sulfonic Acid Group Introduction

While electrophilic substitution is the dominant synthetic route, the introduction of a sulfonic acid group via nucleophilic aromatic substitution (SNAAr) represents an alternative strategy, particularly for the synthesis of specific isomers that are not readily accessible through direct sulfonation. This approach typically involves the displacement of a leaving group, such as a halide, by a sulfite (B76179) or bisulfite ion.

Displacement of Halides and Other Leaving Groups by Sulfite Ions

In principle, a halogenated hydroxynaphthalene could react with a sulfite source, such as sodium sulfite, to yield the corresponding sulfonic acid. For this reaction to be feasible, the naphthalene ring must be activated towards nucleophilic attack. This is usually achieved by the presence of strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. The hydroxyl group, being electron-donating, does not activate the ring for SNAAr. Therefore, this method is not commonly employed for the direct synthesis of this compound from a corresponding halo-2-naphthol.

The Bucherer reaction is a notable example of a nucleophilic substitution on a naphthalene ring involving bisulfite, although it is primarily used for the interconversion of naphthols and naphthylamines and not for the direct synthesis of hydroxynaphthalenesulfonic acids from halo-naphthols. wikipedia.orglibretexts.orgyoutube.comresearchgate.net The reaction proceeds through an addition-elimination mechanism where bisulfite adds to the naphthalene ring, facilitating the subsequent displacement of the hydroxyl group by an amine, or vice versa. wikipedia.orglibretexts.org This illustrates the ability of bisulfite to participate in nucleophilic reactions with naphthalene derivatives.

Catalytic Influences on Nucleophilic Sulfonation Processes

Modern catalytic methods have significantly advanced the field of nucleophilic substitution reactions. However, their application to the direct introduction of a sulfonic acid group by displacement of a halide with a sulfite ion on a naphthalene ring is not well-documented in the scientific literature.

Named reactions that involve intramolecular nucleophilic aromatic substitution, such as the Smiles rearrangement , can involve sulfones as migrating groups but are not direct methods for introducing a sulfonic acid group from an external sulfite source. wikipedia.orgrsc.orgchemistry-reaction.comdrugfuture.com Similarly, the von Richter rearrangement involves the displacement of a nitro group, but it leads to the introduction of a carboxyl group, not a sulfonic acid group. slideshare.netwikipedia.orgwikiwand.com

Derivatization from Precursors and Intermediates

The preparation of this compound can be achieved through the chemical transformation of several precursor molecules. These methods offer alternative routes to direct sulfonation and can provide advantages in terms of regioselectivity and reaction conditions.

One versatile approach to obtaining sulfonic acids is through the hydrolysis of their more reactive derivatives. This strategy allows for the introduction of the sulfonic acid group under conditions that might differ from direct sulfonation, potentially offering better control over the final product.

Sulfonyl Chlorides: Naphthalenesulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acids. The reaction typically proceeds by nucleophilic attack of water on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid. The hydrolysis of aromatic sulfonyl chlorides is a well-established reaction, and its kinetics have been studied in detail. While specific conditions for 3-hydroxynaphthalene-1-sulfonyl chloride are not extensively documented in readily available literature, the general mechanism involves an SN2 pathway.

Sulfonamides: Similarly, naphthalenesulfonamides can be converted to sulfonic acids via hydrolysis, although this process is generally more sluggish than the hydrolysis of sulfonyl chlorides and often requires more forcing conditions, such as heating in the presence of a strong acid or base.

Sulfonate Esters: The hydrolysis of sulfonate esters to yield sulfonic acids and the corresponding alcohol or phenol is a fundamental reaction in organic chemistry. The alkaline hydrolysis of aryl sulfonate esters, for instance, has been a subject of mechanistic studies, with evidence pointing towards both stepwise and concerted pathways depending on the specific reactants and conditions. This method could be applied to a suitable sulfonate ester precursor of this compound.

| Derivative | General Hydrolysis Conditions | Product(s) |

| Naphthalenesulfonyl Chloride | Water, often at room temperature or with gentle heating | Naphthalenesulfonic acid, Hydrochloric acid |

| Naphthalenesulfonamide | Acidic or basic aqueous solution with heating | Naphthalenesulfonic acid, Amine/Ammonia |

| Naphthalenesulfonate Ester | Acidic or basic aqueous solution with heating | Naphthalenesulfonic acid, Alcohol/Phenol |

The reaction of aryl organometallic compounds, such as those containing lithium or magnesium, with sulfur trioxide (SO₃) or its complexes presents a powerful method for the directed synthesis of sulfonic acids. This approach offers high regioselectivity, as the position of sulfonation is determined by the initial placement of the metal.

The general procedure involves the formation of an organometallic reagent, for example, by the reaction of an aryl halide with a metal like lithium or magnesium. This nucleophilic aryl species then attacks the electrophilic sulfur atom of sulfur trioxide. A subsequent aqueous workup protonates the resulting sulfonate salt to yield the desired sulfonic acid. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the fundamental principles of organometallic chemistry suggest its feasibility. The hydroxyl group would likely require protection during the formation of the organometallic intermediate to prevent undesired side reactions.

The interconversion of functional groups on the naphthalene ring is a cornerstone of synthetic strategy. The modification of amino groups in aminonaphthols and naphthylamines provides a valuable route to hydroxynaphthalenesulfonic acids.

A key transformation in this context is the Bucherer reaction , which is the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. wikipedia.orgwikiwand.comyoutube.com The reverse reaction, the conversion of a naphthylamine to a naphthol, is equally important and can be used to synthesize hydroxynaphthalenesulfonic acids from their amino-substituted counterparts. wikipedia.orgwikiwand.comyoutube.com For instance, 3-aminonaphthalene-1-sulfonic acid could potentially be converted to 3-hydroxynaphthalene-1-sulfonic acid under appropriate conditions. The reaction proceeds through the addition of bisulfite to the naphthalene ring, followed by nucleophilic substitution. wikipedia.orgwikiwand.com

Another strategy involves the sulfonation of aminonaphthalenes, followed by conversion of the amino group to a hydroxyl group. For example, the sulfonation of 1-aminonaphthalene can yield various aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.org Subsequent diazotization of the amino group followed by hydrolysis (a Sandmeyer-type reaction) would furnish the corresponding hydroxynaphthalenesulfonic acid. This multi-step sequence allows for precise control over the substitution pattern on the naphthalene nucleus.

Novel and Emerging Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally friendly methods for chemical production. These innovations are being applied to the synthesis of naphthalenesulfonic acids, including this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. acs.orgacs.orgresearchgate.net

In the context of naphthalene sulfonation, microwave heating has been shown to be highly effective. For example, the microwave-assisted sulfonation of 2-naphthol with sulfuric acid to produce Schaeffer's acid (6-hydroxy-2-naphthalenesulfonic acid) was achieved with high conversion (87%) and selectivity (90%) in just 4-5 minutes, using a stoichiometric amount of sulfuric acid. acs.orgacs.orgresearchgate.net This is a significant improvement over the conventional batch process, which can take several hours and requires a large excess of sulfuric acid. acs.org The rapid and uniform heating provided by microwaves helps to avoid the formation of local hot spots and reduces the occurrence of side reactions. acs.org Similar principles can be applied to the sulfonation of other naphthol isomers to produce their corresponding sulfonic acids, suggesting that microwave-assisted synthesis is a promising approach for the efficient production of this compound.

Table of Microwave-Assisted Synthesis Parameters for Schaeffer's Acid acs.orgacs.org

| Parameter | Value |

| Reactant | 2-Naphthol |

| Sulfonating Agent | Sulfuric Acid |

| Molar Ratio (2-Naphthol:H₂SO₄) | 1:1 |

| Microwave Power | 200 W |

| Reaction Temperature | 90 °C |

| Reaction Time | 4-5 minutes |

| Conversion | 87% |

| Selectivity | 90% |

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus is the use of alternative catalysts and reaction media. For instance, ionic liquids , which are salts that are liquid at low temperatures, have been investigated as solvents and catalysts for sulfonation reactions. frontiersin.orgnih.govsigmaaldrich.comscribd.com Their low vapor pressure and tunable properties make them attractive alternatives to volatile organic solvents. Brønsted acidic ionic liquids have shown promise as catalysts for various acid-catalyzed reactions. nsf.gov

The use of solid acid catalysts is another green approach that is being explored for aromatic alkylation and potentially sulfonation reactions. researchgate.net Solid acids can be more easily separated from the reaction mixture than traditional liquid acids like sulfuric acid, simplifying product purification and enabling catalyst recycling. This reduces the generation of acidic waste streams, a major environmental concern in conventional sulfonation processes. google.com

Furthermore, process intensification using microreactors offers a cleaner and more efficient way to carry out sulfonation reactions. Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. This can lead to higher yields and purity, as well as reduced consumption of reagents and energy.

Efforts are also being made to develop sustainable processes that incorporate the recycling of acidic streams, thereby moving towards a zero-liquid discharge system and further enhancing the environmental credentials of naphthalenesulfonic acid production. google.com

Electrochemical Synthesis and Electropolymerization Techniques

The electrochemical synthesis of polymers, or electropolymerization, offers a versatile and controlled method for creating thin, uniform polymer films on conductive surfaces. This technique is particularly advantageous for the synthesis of conjugated polymers from aromatic monomers, where the application of an external potential initiates the oxidation of the monomer and subsequent polymerization. While direct research on the electrochemical synthesis and electropolymerization of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on its close structural analogs, most notably 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA). The presence of the hydroxyl and sulfonic acid groups on the naphthalene core in both compounds suggests that similar electrochemical behaviors and polymerization pathways may be anticipated.

The electropolymerization of AHNSA has been successfully demonstrated, providing a valuable model for the potential electrochemical synthesis of poly(this compound). researchgate.netresearchgate.netd-nb.infonih.gov The process typically involves the potentiodynamic cycling of a working electrode in a solution containing the monomer and a supporting electrolyte. researchgate.netd-nb.info During this process, the monomer is oxidized at the electrode surface, forming radical cations that then couple to form oligomers and eventually a polymer film that deposits onto the electrode. researchgate.net

Detailed research findings on the electropolymerization of the analog AHNSA reveal that the properties of the resulting polymer film are highly dependent on the electrochemical parameters employed during synthesis. researchgate.net These parameters include the potential window, scan rate, number of cycles, monomer concentration, and the pH and composition of the supporting electrolyte. d-nb.info For instance, the thickness and conductivity of the poly(AHNSA) film can be precisely controlled by adjusting the number of voltammetric cycles during deposition. researchgate.net

The characterization of poly(AHNSA) films has been carried out using various techniques, including cyclic voltammetry, scanning electron microscopy (SEM), and electrochemical impedance spectroscopy (EIS). researchgate.net These studies have confirmed the deposition of a conductive and electroactive polymer film on the electrode surface. researchgate.net The polymer exhibits stable redox behavior, indicating its potential for applications in sensors and electronic devices. researchgate.netresearchgate.net The morphology of the polymer film, as revealed by SEM, often shows a uniform and adherent coating on the electrode substrate. researchgate.net

The mechanism of electropolymerization for compounds like AHNSA is believed to involve the initial oxidation of the aromatic ring, facilitated by the electron-donating hydroxyl and amino groups. researchgate.net The resulting radical cations then undergo coupling reactions, typically at positions with high electron density on the naphthalene ring. The sulfonic acid group, being electron-withdrawing, can influence the regioselectivity of the polymerization and also enhances the solubility of the monomer in aqueous media and contributes to the ion-exchange properties of the resulting polymer. researchgate.net Given the structural similarities, a comparable mechanism could be postulated for the electropolymerization of this compound, where the hydroxyl group would play a key role in the initial oxidation step.

The table below summarizes typical experimental conditions used for the electropolymerization of the analog 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which could serve as a foundational methodology for the electrochemical synthesis of poly(this compound).

| Parameter | Value/Condition | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | researchgate.netresearchgate.net |

| Reference Electrode | Ag/AgCl (3.0 mol L⁻¹ KCl) | d-nb.info |

| Counter Electrode | Platinum coil | d-nb.info |

| Monomer | 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | researchgate.netresearchgate.netd-nb.infonih.gov |

| Monomer Concentration | 2.0 mmol L⁻¹ | researchgate.netd-nb.info |

| Supporting Electrolyte | 0.1 mol L⁻¹ HNO₃ | researchgate.netd-nb.info |

| Potential Window | -0.8 V to +2.0 V | researchgate.netd-nb.info |

| Scan Rate | 0.1 V s⁻¹ | researchgate.netd-nb.info |

| Number of Cycles | 15 | researchgate.netd-nb.info |

| Post-synthesis Stabilization | Cycling in 0.5 mol L⁻¹ H₂SO₄ from -0.8 V to +0.8 V | d-nb.info |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separations and Detection Techniques

Chromatographic techniques are fundamental to the separation and analysis of 3-Hydroxynaphthalenesulphonic acid from complex mixtures. The choice of method often depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, in particular, is widely employed for the separation of naphthalenesulfonic acids and their derivatives. nih.govnih.gov

Key Principles and Methodologies:

Stationary Phase: Typically, a nonpolar stationary phase, such as C18-modified silica, is used.

Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation of the target analyte from other components. google.comnih.gov

Detection: UV-Vis diode array detectors (DAD) are commonly used for quantification, leveraging the chromophoric nature of the naphthalene (B1677914) ring system. nih.gov Fluorescence detection can also be employed for enhanced sensitivity and selectivity, especially for trace analysis. researchgate.net

Research Findings:

A study on the purification of 4-hydroxy-1-naphthalenesulfonic acid, a structural isomer, demonstrated the utility of HPLC for assessing purity. The analysis was performed on a C18 column with a gradient mobile phase of acetonitrile and water containing an ion-pairing agent. nih.gov For the analysis of multiple active substances in pharmaceutical preparations, HPLC with UV detection has proven effective. unirioja.esnih.gov The development of HPLC methods often involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation. nih.govcipac.org

Interactive Data Table: HPLC Parameters for Naphthalenesulfonic Acid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of the analyte |

| Elution Mode | Gradient or Isocratic | Optimization of separation |

| Detector | UV-Vis (DAD) or Fluorescence | Quantification and identification |

| Ion-Pairing Reagent | (Optional) Tetrabutylammonium salts | To improve retention and peak shape |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of sulfonic acids, direct GC analysis of this compound is not feasible. lawdata.com.tw Therefore, derivatization is a mandatory step to convert the non-volatile sulfonic acid into a more volatile derivative suitable for GC analysis. researchgate.netacs.org

Derivatization Strategies:

Silylation: This is a common derivatization technique where the active hydrogen of the sulfonic acid and hydroxyl groups is replaced by a trimethylsilyl (TMS) group. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.netsigmaaldrich.com Silyl derivatives are more volatile, less polar, and more thermally stable. obrnutafaza.hr

Esterification: The sulfonic acid group can be converted into a more volatile ester, such as a methyl ester. greyhoundchrom.com

Alkylation: This process involves replacing the acidic proton with an alkyl group, which decreases the polarity and increases the volatility of the compound. greyhoundchrom.com

Research Findings:

Derivatization is a crucial preparatory step that not only increases volatility but also improves thermal stability and chromatographic performance. mdpi.com The choice of derivatization reagent and reaction conditions (temperature and time) is critical to ensure a complete reaction and avoid the formation of byproducts. sigmaaldrich.com For instance, the analysis of fatty acids by GC-MS requires their conversion to non-polar derivatives like fatty acid methyl esters (FAMEs) to improve volatility and separation. mdpi.comresearchgate.net

Ion Exchange Chromatography (IEX) and Ion Exclusion Chromatography (IEC) are specialized liquid chromatographic techniques particularly suited for the separation of ionic compounds like this compound. oup.com

Ion Exchange Chromatography (IEX):

Principle: IEX separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. thermofisher.comscientificlabs.ie Anion-exchange chromatography, using a positively charged stationary phase, would be suitable for retaining the negatively charged sulfonate group of this compound.

Methodology: The separation is controlled by the pH and ionic strength of the mobile phase. purolite.com Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing its pH to alter the charge of the analyte or the stationary phase. umbc.edu

Ion Exclusion Chromatography (IEC):

Principle: IEC separates ionic compounds from non-ionic or weakly ionized compounds based on the principle of Donnan exclusion. The stationary phase is a high-capacity ion-exchange resin with the same charge as the analyte ions. This repulsion causes the ionic analytes to be excluded from the pores of the stationary phase and elute earlier than non-ionic compounds. oup.comnih.gov

Application: This technique is particularly useful for separating strong acids, like sulfonic acids, from a complex matrix containing other organic compounds. nih.gov The retention can be influenced by factors such as eluent pH and ionic strength. nih.gov

Research Findings:

Studies have shown that the retention behavior of strong acid anions in ion-exclusion chromatography is significantly affected by the nature of the functional group on the resin, the eluent pH, and the eluent ionic strength. nih.gov For instance, retention increases with decreasing eluent pH and increasing eluent ionic strength. nih.gov Ion chromatography has been successfully applied to the determination of various sulfonic acids in water samples. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques (hyphenated techniques), it provides a high degree of sensitivity and specificity for the identification and quantification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound, especially at trace levels. nih.gov

Principle and Methodology:

Separation: The sample is first separated using HPLC, as described in section 4.1.1.

Ionization: The eluent from the HPLC is introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode for sulfonic acids.

Tandem Mass Spectrometry (MS/MS): In the tandem mass spectrometer, a specific precursor ion (the molecular ion of this compound) is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the compound. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. nih.gov

Research Findings:

LC-MS/MS methods have been developed for the quantification of various hydroxylated aromatic compounds and their metabolites in biological samples with high accuracy and low limits of detection. nih.govnih.gov The technique has also been applied to the analysis of naphthalenesulfonic acids in environmental samples. researchgate.net The development of a rapid LC-MS method for screening naphthenic acids demonstrated the power of this technique for fast and sensitive analysis in complex aqueous environments. nih.gov

Interactive Data Table: LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | Reversed-Phase HPLC | Separation of the analyte |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Formation of negatively charged molecular ions |

| Scan Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity |

| Precursor Ion (m/z) | [M-H]⁻ of this compound | Selection of the target molecule |

| Product Ions (m/z) | Specific fragments of the precursor ion | Confirmation of identity |

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the structural elucidation of the volatile derivatives of this compound. mdpi.comresearchgate.net

Principle and Methodology:

Derivatization and Separation: The compound is first derivatized as described in section 4.1.2, and the resulting volatile product is separated using GC.

Ionization and Fragmentation: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The high energy of EI causes extensive fragmentation of the molecule.

Mass Spectrum: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used to elucidate the structure of the derivatized molecule. researchgate.net

Research Findings:

Pyrolysis-GC/MS has been used to characterize sulfonated aromatic amines and dyes, where specific pyrolysis products help in the identification of the original compounds. nih.govresearchgate.net GC-MS is a well-established method for fatty acid analysis after derivatization, allowing for their identification and quantification in complex biological samples. mdpi.comnih.gov The fragmentation patterns observed in the mass spectra of derivatized compounds are crucial for confirming their identity. nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the metabolite profiling of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its metabolites. In the context of metabolite profiling, HRMS can identify biotransformations such as hydroxylation, sulfation, and glucuronidation, which are common metabolic pathways for aromatic compounds.

The fragmentation of sulfonated aromatic compounds under mass spectrometric analysis often involves a characteristic neutral loss of the SO₃ group (80 Da) researchgate.net. This fragmentation pattern is a key diagnostic feature in identifying metabolites of this compound. For instance, a hydroxylated metabolite would exhibit a mass shift of +16 Da from the parent compound, and its fragmentation spectrum would also show the characteristic loss of 80 Da.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound and a Potential Metabolite

| Compound | Predicted m/z [M-H]⁻ | Key Fragment Ions (m/z) |

| This compound | 223.0070 | 143.0400 ([M-H-SO₃]⁻) |

| Hydroxylated Metabolite | 239.0019 | 159.0349 ([M-H-SO₃]⁻) |

Note: This data is illustrative and based on predicted values and known fragmentation patterns of similar compounds.

Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring system would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons are influenced by the positions of the hydroxyl and sulfonic acid groups. The proton of the hydroxyl group may be observable as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~135 |

| C2 | ~7.5 (d) | ~120 |

| C3 | - | ~155 |

| C4 | ~7.8 (d) | ~115 |

| C5 | ~7.6 (t) | ~128 |

| C6 | ~7.4 (t) | ~125 |

| C7 | ~7.9 (d) | ~129 |

| C8 | ~8.2 (d) | ~122 |

| C4a | - | ~130 |

| C8a | - | ~132 |

Note: These are predicted values based on the analysis of similar naphthalenic systems and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic strong absorptions for the sulfonic acid group would be observed around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ due to the asymmetric and symmetric S=O stretching vibrations, respectively. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum. The S=O stretching vibrations would also be observable. The combination of IR and Raman data allows for a more complete vibrational analysis. While specific spectra for 3-hydroxynaphthalene-1-sulfonic acid are not provided in the search results, the vibrational modes of naphthalene and its derivatives have been studied, providing a basis for interpretation researchgate.netnih.govnih.gov.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| Asymmetric S=O Stretch | 1150-1250 | Moderate |

| Symmetric S=O Stretch | 1010-1080 | Moderate |

| S-O Stretch | 700-800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated naphthalene ring system.

The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the naphthalene ring and the solvent used. The hydroxyl and sulfonic acid groups can cause shifts in the absorption bands compared to unsubstituted naphthalene. The extended conjugation in naphthalene derivatives leads to bathochromic (red) shifts in the absorption maxima libretexts.org.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the accurate determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength. The ultraviolet spectra of naphthalene sulfonic acid formaldehyde condensates show strong absorption between 210-250 nm bohrium.comresearchgate.net.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | ~230, ~280 | >10,000 |

| Ethanol | ~232, ~282 | >10,000 |

Note: These are estimated values based on data for related naphthalenesulfonic acid derivatives. Actual values may vary.

X-ray Crystallography and Structural Elucidation

Crystal Growth and Preparation for Diffraction Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A prerequisite for this technique is the availability of high-quality single crystals. The growth of suitable crystals of this compound or its salts can be a challenging step.

Common methods for crystal growth of organic compounds include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires screening a variety of solvents or solvent mixtures. For ionic compounds like the salts of this compound, polar solvents such as water, alcohols, or acetonitrile are typically employed. The presence of the sulfonic acid group can influence the crystal packing through the formation of strong hydrogen bonds. The controlled growth of calcite crystals in sulfonic acid-based hydrogels demonstrates the influence of the sulfonate group on crystal morphology nih.gov. The formation of ionic co-crystals with sulfonate and pyridinium components also highlights the importance of intermolecular interactions in the crystallization of organic sulfonates acs.org.

Once suitable crystals are obtained, they are carefully mounted on a goniometer head for X-ray diffraction analysis. The diffraction data is then collected and processed to solve the crystal structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Determination of Atomic and Molecular Structure in Crystalline States

Interactive Data Table: Hypothetical Crystallographic Parameters

The following table is a placeholder to illustrate the type of data that would be obtained from a crystallographic study. No experimental data was found for this compound.

| Parameter | Value |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

| Density (calculated) (g/cm³) | Unavailable |

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in three-dimensional space. This would involve identifying and characterizing the intermolecular forces at play. For a molecule with both hydroxyl and sulfonic acid functional groups, strong hydrogen bonding is expected to be a dominant feature of the crystal packing. The naphthalene rings are also likely to participate in π-π stacking interactions.

Interactive Data Table: Potential Intermolecular Interactions

This table outlines the types of interactions that could be anticipated in the crystal structure of this compound based on its molecular structure. This is a theoretical representation in the absence of experimental data.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | O-H (hydroxyl) | O=S (sulfonic) | Unavailable |

| Hydrogen Bond | O-H (sulfonic) | O-H (hydroxyl) | Unavailable |

| Hydrogen Bond | O-H (sulfonic) | O=S (sulfonic) | Unavailable |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Unavailable |

Computational and Theoretical Studies of 3 Hydroxynaphthalenesulphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific research applying these methods to 3-Hydroxynaphthalenesulphonic acid is scarce.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their structure and reactivity. While DFT is widely used for a vast range of organic molecules, specific studies employing DFT to analyze the electronic structure or predict the reactivity of this compound are not present in the surveyed literature. Such a study would typically involve calculations of molecular orbitals, electron density distribution, and electrostatic potential to identify reactive sites.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a detailed picture of bonding within a molecule. An analysis for this compound would describe the nature of the covalent bonds and the delocalization of π-electrons across the naphthalene (B1677914) ring system. This would involve characterizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. Regrettably, no specific MO analysis for this compound could be located.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters. nih.gov Calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to absorption bands in UV-Vis spectra. nih.gov While the methodologies are well-established, their specific application to generate predicted spectra for this compound has not been documented in available research.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

Investigation of Molecular Conformations and Flexibility

The naphthalene ring of this compound is rigid, but the molecule possesses conformational flexibility primarily around the sulphonic acid and hydroxyl functional groups. MD simulations could provide valuable information on the preferred orientations of these groups and the energy barriers between different conformations. Such computational exploration appears not to have been undertaken or published for this compound.

Simulations of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is key to predicting its behavior in solution and in the solid state. MD simulations can model these intermolecular forces, including hydrogen bonding involving the hydroxyl and sulphonic acid groups. The effects of different solvents on the molecule's conformation and stability could also be investigated. However, there is no specific research available that details such simulations for this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in mapping the detailed pathways of chemical reactions involving this compound. These studies can reveal the transient structures and energetic barriers that govern the transformation of the molecule.

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the energy of the transition state, an unstable intermediate species that exists at the highest point of the reaction energy profile. Computational chemistry, particularly Density Functional Theory (DFT), allows for the precise calculation of the geometries and energies of reactants, products, and, crucially, the transition states that connect them.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, research on closely related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), demonstrates the utility of these methods. indexcopernicus.comjournalirjpac.comtandfonline.com For instance, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to optimize the molecular structure of ANSA and analyze its vibrational spectra. tandfonline.com Similar computational approaches could be applied to map the reaction pathways of this compound in various chemical processes, such as electrophilic substitution or oxidation. This would involve identifying the transition state structures and calculating the activation energies for each step, thereby elucidating the most likely reaction mechanism.

By mapping the potential energy surface, computational chemists can trace the minimum energy path from reactants to products, providing a detailed, step-by-step visualization of the chemical transformation.

The energetic profile of a reaction provides a quantitative measure of its feasibility and kinetics. Key parameters derived from computational studies include the enthalpy of reaction (ΔH), the Gibbs free energy of reaction (ΔG), and the activation energy (Ea).

For a hypothetical transformation of this compound, such as its polymerization or interaction with other molecules, DFT calculations can provide the binding energies and reaction energies. For example, in a study on AHNSA, the binding energies with caffeine (B1668208) and ephedrine (B3423809) were calculated to be -8.77 kcal/mol and -8.36 kcal/mol, respectively, indicating that the formation of these complexes is energetically favorable. indexcopernicus.comjournalirjpac.com

A hypothetical energetic profile for a single-step reaction of this compound could be represented as follows:

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| Energy of Reactants (E_reactants) | The total energy of the initial this compound molecule and any other reactants. | 0 (Reference) |

| Energy of Transition State (E_ts) | The energy of the highest point on the reaction pathway. | +25 |

| Energy of Products (E_products) | The total energy of the final products of the reaction. | -10 |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (E_ts - E_reactants). | +25 |

| Enthalpy of Reaction (ΔH) | The net energy change of the reaction (E_products - E_reactants). | -10 |

This table illustrates how computational methods can quantify the key energetic parameters that govern a chemical transformation.

Computational Approaches to Environmental Fate and Degradation

Understanding the environmental fate of this compound is crucial for assessing its potential impact. Computational models offer predictive insights into its persistence, transformation, and degradation in various environmental compartments.

Abiotic degradation processes, such as photolysis and hydrolysis, can be significant pathways for the breakdown of organic compounds in the environment.

Hydrolysis: The sulfonic acid group can undergo hydrolysis, particularly under certain temperature and pH conditions. The hydrolysis of naphthalenesulfonic acids is a known industrial process, for example, to produce naphthols. google.com While typically requiring forcing conditions, computational models can be used to investigate the mechanism and kinetics of hydrolysis under environmentally relevant conditions. This would involve modeling the attack of a water molecule on the sulfonyl group and calculating the energy barrier for the cleavage of the C-S bond.

The microbial degradation of naphthalenesulfonic acids has been a subject of significant research. nih.gov Bacteria, particularly Pseudomonas species, have been shown to degrade these compounds. nih.gov The typical biodegradation pathway involves initial attack by a dioxygenase enzyme, leading to dihydroxylation of the naphthalene ring. nih.gov This is followed by spontaneous elimination of the sulfite (B76179) group to form 1,2-dihydroxynaphthalene, which can then be funneled into the standard naphthalene degradation pathway, involving ring cleavage and eventual mineralization to CO2 and water. nih.gov

Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models, can predict the likelihood and rate of biodegradation. nih.govru.nleuropa.euuci.edunih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with observed biodegradation data.

| Molecular Descriptor | Relevance to Biodegradation | Predicted Influence for this compound |

|---|---|---|

| Molecular Weight | Higher molecular weight can sometimes correlate with lower biodegradability. | Moderate |

| LogP (Octanol-Water Partition Coefficient) | Affects bioavailability; very high or very low values can hinder transport across cell membranes. | Low (hydrophilic due to -SO3H and -OH groups) |

| Number of Aromatic Rings | Polycyclic aromatic hydrocarbons can be persistent, but naphthalene is generally more degradable than larger PAHs. | Moderate recalcitrance |

| Presence of Sulfonate Group | Increases water solubility but can be a point of initial enzymatic attack for desulfonation. nih.gov | Can facilitate initial steps of degradation |

| Presence of Hydroxyl Group | Can activate the aromatic ring, potentially making it more susceptible to enzymatic attack. | May enhance biodegradability |

By combining information from QSAR models with knowledge of established metabolic pathways for related compounds, it is possible to construct a plausible model for the microbial degradation of this compound. This model would predict the initial enzymatic attack, the likely intermediates formed, and the eventual fate of the molecule in a biologically active environment.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For 3-Hydroxynaphthalenesulphonic acid, the most relevant abiotic pathways are photodegradation and hydrolysis.

Direct photodegradation of naphthalenesulfonic acids by UV radiation at 254 nm is generally not an effective removal process from aqueous solutions nih.gov. The stability of the naphthalene (B1677914) ring and the sulfonic acid group limits the efficiency of direct photolysis.

However, the degradation can be significantly accelerated through indirect photo-oxidation processes, particularly those involving the generation of highly reactive hydroxyl radicals (•OH). Advanced Oxidation Processes (AOPs) like UV/H₂O₂ and O₃/activated carbon have proven much more effective in oxidizing naphthalenesulfonic acids nih.gov. The high reactivity is confirmed by the high reaction rate constants of these compounds with •OH radicals nih.gov. The addition of photosensitizers, such as duroquinone, 4-carboxybenzophenone, or even bio-waste derived substances, can also enhance the rate of photodegradation under irradiation nih.govresearchgate.net.

The primary mechanism in these advanced processes is the attack by hydroxyl radicals on the aromatic ring, leading to hydroxylation and eventual ring cleavage nih.govnih.gov. For instance, in the photodegradation of a related compound, 2,3,6-trichloronaphthalene, •OH radicals were identified as the primary active species responsible for its transformation nih.gov.

| Compound | Rate Constant (kOH) (M-1s-1) | Reference |

|---|---|---|

| 1-Naphthalenesulfonic acid (NS) | 5.7 x 109 | nih.gov |

| 1,5-Naphthalenedisulfonic acid (NDS) | 5.2 x 109 | nih.gov |

| 1,3,6-Naphthalenetrisulfonic acid (NTS) | 3.7 x 109 | nih.gov |

Naphthalenesulfonic acids are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-sulfur (C-S) bond is chemically stable, contributing to the persistence of these compounds in aquatic environments.

Studies conducted under high-temperature geothermal conditions (≥ 300°C) have shown that naphthalenesulfonate isomers become unstable and can decompose frontiersin.org. At these elevated temperatures, the degradation pathways involve desulfonation to produce naphthols and the parent naphthalene molecule frontiersin.org. However, these conditions are not representative of most natural surface water and soil environments, where hydrolytic degradation is expected to be a very slow and often negligible process.

Biotic Degradation Mechanisms

Biotic degradation by microorganisms is a key process for the ultimate removal of this compound from the environment. The efficiency of biodegradation depends heavily on the presence of adapted microbial communities and specific environmental conditions.

Under aerobic conditions, this compound can be biodegraded. Mixed bacterial communities, often found in environments previously exposed to industrial effluents, have demonstrated the ability to completely degrade amino- and hydroxy-naphthalene sulfonic acids nih.gov. The degradation process often involves mutualistic interactions between different bacterial strains, where one organism performs the initial breakdown and another utilizes the resulting intermediates nih.govnih.gov.

The initial step in the aerobic catabolism of naphthalenesulfonates is typically initiated by a dioxygenase enzyme. This enzyme attacks the aromatic ring, incorporating molecular oxygen to form an unstable dihydroxylated intermediate. This is followed by the spontaneous elimination of the sulfonate group as sulfite (B76179), leading to the formation of a dihydroxynaphthalene nih.govethz.ch. This desulfonation step is crucial as it removes the xenobiotic sulfonate group, making the molecule more amenable to further degradation through established aromatic catabolic pathways nih.gov.

The anaerobic biodegradation of sulfonated aromatic compounds is generally a slow and challenging process. While there is extensive research on the anaerobic degradation of the parent compound, naphthalene, specific data on hydroxynaphthalenesulfonic acids is limited.

For naphthalene itself, degradation has been observed under sulfate-reducing conditions by bacteria such as Desulfotomaculum nih.govnewcastle.edu.au. The proposed pathway does not begin with oxidation, but rather with an initial activation step via carboxylation to form 2-naphthoic acid d-nb.info. This is followed by a stepwise reduction of the aromatic ring system before eventual cleavage d-nb.info.

It is plausible that a similar reductive pathway could be involved in the anaerobic biotransformation of this compound, following an initial desulfonation. However, the presence of the sulfonate group is known to increase the recalcitrance of aromatic compounds, and significant degradation of such molecules under anoxic conditions may not occur or may proceed at extremely slow rates inrs.ca. The degradation often requires specific electron acceptors like sulfate (B86663) or nitrate (B79036) nih.govresearchgate.net.

Specific microorganisms have been identified that possess the enzymatic machinery to break down hydroxynaphthalenesulfonic acids. The bacterium Alcaligenes latus, isolated from industrial effluent, has shown the ability to degrade H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), a complex derivative, using it as a sole source of carbon nih.govnewcastle.edu.au. Studies have demonstrated that immobilizing A. latus cells in matrices like calcium-alginate or polyurethane foam can significantly enhance degradation efficiency and tolerance to high concentrations of the pollutant compared to free cells nih.gov.

| Cell Type | H-acid Concentration (ppm) | Degradation Efficiency (%) | Time (h) | Reference |

|---|---|---|---|---|

| Free Cells | 100 | 100 | 18 | nih.gov |

| Free Cells | 200 | 50 | >18 | nih.gov |

| Free Cells | 350 | <25 | >30 | nih.gov |

| Ca-alginate Immobilized Cells | 200 | 100 | 18 | nih.gov |

| Ca-alginate Immobilized Cells | 500 | 33 | 42 | nih.gov |

| Polyurethane Foam Immobilized Cells | 350 | 100 | - | newcastle.edu.au |

| Polyurethane Foam Immobilized Cells | 500 | 57 | - | newcastle.edu.au |

The general microbial degradation pathway for hydroxynaphthalene sulfonates involves enzymes that are often also responsible for naphthalene degradation nih.gov. The key steps are:

Initial Dioxygenation: A naphthalene dioxygenase enzyme hydroxylates the ring, leading to desulfonation and the formation of 1,2-dihydroxynaphthalene nih.gov.

Ring Cleavage: The resulting 1,2-dihydroxynaphthalene is then processed through the classical naphthalene degradation pathway. It is converted to salicylate (B1505791) nih.gov.

Central Metabolism: Salicylate is further metabolized via either the catechol or gentisate pathway, ultimately leading to intermediates of the central carbon metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can be used for cell growth and energy nih.gov.

In some cases, complete mineralization requires a consortium of bacteria. For example, one Pseudomonas strain may convert a hydroxynaphthalene sulfonate into a hydroxysalicylate, which is then degraded by another member of the microbial community nih.gov.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of naphthalenesulfonic acids often involves the use of concentrated sulfuric acid or oleum, which presents significant environmental and handling challenges. wikipedia.orglibretexts.org Future research is poised to pivot towards greener and more sustainable synthetic methodologies.

Key areas of investigation will likely include:

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), offers a promising alternative to conventional methods. scispace.comajgreenchem.com These catalysts are not only more environmentally benign but also demonstrate high efficiency, especially under microwave irradiation, which can drastically reduce reaction times. ajgreenchem.com

Ionic Liquids: Brønsted acidic ionic liquids, like 1,3-disulfonic acid imidazolium (B1220033) chloride, are emerging as effective catalysts for sulfonation in aqueous media under mild conditions. researchgate.net Their low volatility and potential for recyclability align well with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste generation compared to batch processes. The application of flow chemistry to the sulfonation of naphthalene (B1677914) derivatives is a largely unexplored but potentially fruitful area of research.

Bio-based Precursors: Investigating the synthesis of functionalized naphthalenes from renewable, bio-based starting materials could significantly enhance the sustainability profile of these compounds. While still a nascent field, this approach holds long-term promise for reducing reliance on petrochemical feedstocks. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Solid Acid Catalysis | Reusability, reduced waste, milder reaction conditions. scispace.comajgreenchem.com | Catalyst deactivation, optimization for specific isomers. |

| Ionic Liquid Catalysis | Low volatility, recyclability, aqueous media compatibility. researchgate.net | Cost of ionic liquids, product separation. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. | Reactor design and optimization, catalyst integration. |

| Bio-based Synthesis | Reduced carbon footprint, use of renewable resources. nih.gov | Development of efficient conversion pathways, economic viability. |

Investigation of Advanced Catalytic Applications

While naphthalenesulfonic acids are known intermediates, their potential as catalysts themselves is an area ripe for exploration. The combination of the aromatic naphthalene core with the acidic sulfonic acid group and the hydroxyl functionality could give rise to unique catalytic properties.

Future research could focus on:

Acid Catalysis: The sulfonic acid group imparts strong Brønsted acidity, suggesting potential applications in a variety of acid-catalyzed reactions such as esterification, transesterification, and condensation reactions. mdpi.com Research could explore the catalytic efficiency of 3-Hydroxynaphthalenesulphonic acid immobilized on solid supports.

Dual-Functional Catalysis: The presence of both a sulfonic acid and a hydroxyl group could enable dual-functional catalysis. For example, the hydroxyl group could act as a hydrogen-bonding site to orient substrates, while the sulfonic acid group performs the catalytic transformation.

Photocatalysis: The naphthalene moiety is known to be photoactive. Investigating the potential of this compound and its derivatives as photocatalysts for organic transformations or environmental remediation is a promising avenue.

Polymer-Supported Catalysts: Incorporating this compound as a functional monomer into polymer chains could lead to the development of novel, recyclable polymeric catalysts with tailored properties.

Development of Next-Generation Analytical Techniques for Trace Analysis

As the use of this compound and its derivatives expands, the need for highly sensitive and selective analytical methods for their detection at trace levels in complex matrices becomes crucial.

Future research in this area should target:

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or time-of-flight (TOF) systems, will be instrumental in identifying and quantifying this compound and its transformation products in environmental and biological samples. creative-proteomics.com

Novel Sample Preparation Methods: The development of advanced sample preparation techniques, such as solid-phase microextraction (SPME) with novel fiber coatings or molecularly imprinted polymers (MIPs), could significantly improve the selectivity and sensitivity of analytical methods. creative-proteomics.com

Sensor Development: The design and fabrication of electrochemical or optical sensors for the real-time, in-situ monitoring of this compound would be highly valuable for process control and environmental monitoring applications.

"Omics" Approaches: In toxicological and environmental studies, metabolomics and other "omics" technologies could be employed to identify biomarkers of exposure to this compound and to understand its metabolic fate.

| Analytical Technique | Potential Application | Key Advantages |

| LC-HRMS | Identification of unknown transformation products. creative-proteomics.com | High sensitivity, high resolution, structural elucidation. |

| SPME-GC-MS | Analysis in complex matrices like soil or water. creative-proteomics.com | Solvent-free, pre-concentration, automation. |

| Electrochemical Sensors | Real-time process and environmental monitoring. | Portability, rapid response, low cost. |

| Metabolomics | Understanding biological effects and exposure pathways. | Comprehensive metabolic profiling, biomarker discovery. |

Deepening Understanding of Complex Reaction Networks via Multiscale Modeling

Computational modeling offers a powerful tool to complement experimental studies, providing deep insights into the reaction mechanisms, kinetics, and thermodynamics of processes involving this compound.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to elucidate the mechanisms of sulfonation, catalytic cycles, and degradation pathways at the molecular level. For example, theoretical studies have been used to understand the attack of ozone on naphthalenesulfonic acids. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound at interfaces, its interaction with solvents, and its conformation in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties, biological activity, and toxicity of derivatives of this compound, guiding the design of new compounds with desired characteristics.

Integrated Multiscale Models: Combining quantum mechanical calculations (for reaction mechanisms) with larger-scale models (for process simulation) can provide a comprehensive understanding of complex reaction networks from the molecular to the reactor scale.

Discovery of Unforeseen Environmental Transformation Products and Pathways

Understanding the environmental fate of this compound is critical for assessing its long-term environmental impact. While some degradation pathways for related compounds are known, the specific transformation products of this compound are largely uncharacterized.

Future research in this domain should investigate:

Biodegradation: Studies on the biodegradation of naphthalenesulfonic acids have shown that some bacterial strains can utilize them as a carbon or sulfur source. nih.govethz.ch The specific metabolic pathways for this compound, including the initial enzymatic attacks and the nature of the resulting metabolites, need to be elucidated. The presence of the hydroxyl group may influence the biodegradability compared to other naphthalenesulfonic acids.

Ozonation: Ozonation is a common water treatment process that can degrade naphthalenesulfonic acids. rsc.orgresearchgate.netnih.govnih.gov Research should focus on identifying the specific byproducts formed from the ozonation of this compound, which may include smaller organic acids and inorganic sulfate (B86663). rsc.org The formation of potentially more toxic intermediates should also be a key area of investigation. mdpi.com

Photodegradation: The naphthalene ring system is susceptible to photodegradation. wikipedia.org The role of direct photolysis and indirect photo-oxidation (e.g., via reaction with hydroxyl radicals) in the environmental transformation of this compound needs to be systematically studied.

Formation of Persistent and Mobile Transformation Products: A critical aspect of future research will be to identify any transformation products that are more persistent, mobile, or toxic than the parent compound. This is essential for a comprehensive environmental risk assessment.

| Transformation Process | Potential Byproducts | Influencing Factors |

| Biodegradation | Dihydroxynaphthalenes, catechols, salicylates. nih.gov | Microbial consortia, nutrient availability, redox conditions. |

| Ozonation | Smaller organic acids, sulfate ions, aldehydes, ketones. rsc.orgresearchgate.netmdpi.com | Ozone dose, pH, presence of radical scavengers. |

| Photodegradation | Hydroxylated derivatives, ring-cleavage products. wikipedia.org | Wavelength of light, presence of photosensitizers. |

Q & A

Q. Can this compound serve as a derivatization agent for detecting trace amines via LC-MS?

- Methodology :

- Derivatization Protocol : React amines with the compound (1:2 molar ratio) in pH 9.0 borate buffer at 60°C for 30 min. Quench with 0.1 M HCl .

- LC-MS Conditions : Use a HILIC column (2.1 × 100 mm, 3 µm) with acetonitrile/10 mM ammonium formate gradient. Detect derivatives via MRM transitions .

Retrosynthesis Analysis